molecular formula C12H8O2 B033981 naphtho[2,1-b]furan-1(2H)-one CAS No. 19997-42-3

naphtho[2,1-b]furan-1(2H)-one

Numéro de catalogue: B033981
Numéro CAS: 19997-42-3
Poids moléculaire: 184.19 g/mol
Clé InChI: IONYAPWXJUCNPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Fluorescent Labeling

Naphtho[2,1-b]furan-1(2H)-one has been synthesized and characterized as a new fluorescent label. The synthesis involves creating derivatives that can be attached to amino acids, which are then used in peptide synthesis. The fluorescent properties of these derivatives make them suitable for tracking and studying biological molecules.

  • Synthesis Methodology : The compound was synthesized from an oxobenzopyran through an alkaline ring contraction. This method yielded high-stability fluorescent labels that can withstand the deprotection conditions typically used in peptide chemistry .
  • Applications : The labeled amino acids demonstrated good yields and stability, suggesting potential uses in the fluorescent labeling of peptides and proteins for biochemical studies .

Antimicrobial Activities

Research has highlighted the antimicrobial potential of naphtho[2,1-b]furan derivatives. These compounds have shown promising results against various microorganisms, making them candidates for developing new antimicrobial agents.

  • Structure-Activity Relationship (SAR) : Studies have identified a correlation between the chemical structure of naphtho[2,1-b]furan derivatives and their biological activity. For instance, modifications to the naphtho[2,1-b]furan structure have resulted in compounds with enhanced antimicrobial properties .
  • Case Studies : In vitro assays have confirmed that certain derivatives exhibit significant activity against bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Pharmacological Activities

Beyond antimicrobial properties, this compound has been explored for various pharmacological activities:

  • Antioxidant Activity : Some derivatives have been studied for their antioxidant capabilities, indicating their potential role in combating oxidative stress-related diseases .
  • Anti-cancer Properties : Research has indicated that certain naphtho[2,1-b]furan derivatives possess anticancer activity, making them candidates for further investigation in cancer treatment protocols .

Synthesis Techniques

The synthesis of naphtho[2,1-b]furan derivatives typically involves several methods:

Synthesis Method Description Yield
Pechmann ReactionInvolves the reaction of 2-naphthol with ethyl 4-chloroacetoacetate to form naphtho[2,1-b]furan derivatives.High
Alkaline Ring ContractionConverts oxobenzopyran into naphtho[2,1-b]furan under basic conditions.High
Reflux with PhenylhydrazineUsed to synthesize various substituted naphtho[2,1-b]furans through condensation reactions.Moderate

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Benzotript peut être synthétisé par une série de réactions chimiques impliquant la condensation de précurseurs spécifiques. Une méthode courante implique la réaction du chlorure de 2-chlorobenzoyle avec la tryptamine en présence d'une base pour former le produit souhaité . Les conditions de réaction comprennent généralement :

  • Solvant : Dichlorométhane ou solvant organique similaire
  • Température : Température ambiante à des températures légèrement élevées
  • Durée de la réaction : Plusieurs heures pour assurer une réaction complète

Méthodes de Production Industrielle : La production industrielle de Benzotript suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

  • Réacteurs à grande échelle pour accueillir des volumes plus importants de réactifs
  • Surveillance continue des conditions de réaction pour assurer la cohérence et le rendement
  • Étapes de purification telles que la recristallisation ou la chromatographie pour obtenir du Benzotript de haute pureté

Analyse Des Réactions Chimiques

Types de Réactions : Benzotript subit diverses réactions chimiques, notamment :

    Oxydation : Benzotript peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

    Réduction : Le composé peut être réduit pour former des analogues réduits.

    Substitution : Benzotript peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Des réactifs comme les halogènes ou les nucléophiles sont utilisés dans des conditions appropriées.

Produits Principaux :

  • Dérivés oxydés
  • Analogues réduits
  • Produits substitués avec divers groupes fonctionnels

4. Applications de la Recherche Scientifique

Benzotript a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'Action

Benzotript exerce ses effets en antagonisant les récepteurs de la cholécystokinine et les récepteurs de la gastrine. Cette inhibition entraîne une diminution de la prolifération cellulaire, en particulier dans les cellules cancéreuses. Les cibles moléculaires comprennent :

Composés Similaires :

    Proglumide : Un autre antagoniste du récepteur de la cholécystokinine avec des effets antiprolifératifs similaires.

    Lorglumide : Un composé avec des propriétés antagonistes des récepteurs similaires mais une structure chimique différente.

    Asperlicin : Un antagoniste du récepteur de la cholécystokinine avec des propriétés pharmacologiques distinctes.

Unicité de Benzotript : Benzotript se distingue par ses effets antiprolifératifs spécifiques sur les lignées cellulaires de carcinome du côlon humain et son action antagoniste double sur les récepteurs de la cholécystokinine et de la gastrine .

Comparaison Avec Des Composés Similaires

    Proglumide: Another cholecystokinin receptor antagonist with similar antiproliferative effects.

    Lorglumide: A compound with similar receptor antagonistic properties but different chemical structure.

    Asperlicin: A cholecystokinin receptor antagonist with distinct pharmacological properties.

Uniqueness of Benzotript: Benzotript stands out due to its specific antiproliferative effects on human colon carcinoma cell lines and its dual antagonistic action on both cholecystokinin and gastrin receptors .

Activité Biologique

Naphtho[2,1-b]furan-1(2H)-one is a compound that belongs to the naphthofuran family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Chemical Structure and Synthesis

This compound features a fused ring system that combines naphthalene and furan structures. The synthesis of this compound often involves multi-step reactions, including cyclization processes that yield various derivatives with enhanced biological properties. For instance, derivatives such as 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole have been synthesized and evaluated for their antibacterial and anticancer activities .

Biological Activities

Naphtho[2,1-b]furan derivatives exhibit a broad spectrum of biological activities:

  • Antibacterial Activity : Many studies report significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones ranging from 12 to 15 mm against Staphylococcus aureus and Escherichia coli . In another study, compounds demonstrated potent antibacterial activity with inhibition zones measured against various pathogens (see Table 1) .
  • Antifungal Activity : Naphtho[2,1-b]furan derivatives have also shown antifungal properties. Compounds were tested against fungi like Candida albicans and Aspergillus niger, with varying degrees of effectiveness reported .
  • Anticancer Activity : The anticancer potential of naphtho[2,1-b]furan derivatives has been explored in several studies. Some derivatives exhibited cytotoxicity against cancer cell lines such as HL-60 and U937 .
  • Anti-inflammatory and Analgesic Activities : Certain derivatives have been evaluated for their anti-inflammatory effects using models like carrageenan-induced paw edema in rats. Results indicated significant reductions in inflammation comparable to standard anti-inflammatory drugs .

Case Study 1: Antibacterial Evaluation

A recent study synthesized several naphtho[2,1-b]furan-thiazole derivatives and evaluated their antibacterial activity. The results indicated that compounds A and B exhibited the highest activity against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones reaching up to 24 mm .

CompoundZone of Inhibition (mm)Target Bacteria
A24Pseudomonas aeruginosa
B22Staphylococcus aureus
C20Escherichia coli
D17Bacillus subtilis

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, various naphtho[2,1-b]furan derivatives were tested against human leukemia cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic effects .

Propriétés

IUPAC Name

benzo[e][1]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYAPWXJUCNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362987
Record name naphtho[2,1-b]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19997-42-3
Record name naphtho[2,1-b]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-naphthoxy)acetic acid (3.06 g, 15.1 mmol) and oxalyl chloride (7 mL, 80.3 mmol) was heated at reflux for 45 min, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in toluene, and to this was added aluminium chloride (2.40 g, 18.1 mmol). The resulting mixture was stirred at room temperature for 1 h, then poured into ice. The organic phase was separated and washed with saturated aqueous NaCl. Removal of the solvent in vacuo provided the title compound (2.71 g, 97%).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

N-{1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea. To a solution of N-{1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine (698 mg, 3.5 mmol) in THF (10 mL) was added trimethylsilylisocyanate (0.94 mL, 7.0 mmol). The resulting solution was heated at 60° C. for 1 h, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in EtOAc and washed successively with H2O and saturated aqueous NaCl. The solvent was removed in vacuo. The residue was triturated with Et2O and recrystallized from MeOH/CH2Cl2 /hexanes to provide the title compound (93 mg, 11%). m.p. 194.5°-195.5° C.
Name
1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine
Quantity
698 mg
Type
reactant
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
naphtho[2,1-b]furan-1(2H)-one
Reactant of Route 2
Reactant of Route 2
naphtho[2,1-b]furan-1(2H)-one
Reactant of Route 3
Reactant of Route 3
naphtho[2,1-b]furan-1(2H)-one
Reactant of Route 4
Reactant of Route 4
naphtho[2,1-b]furan-1(2H)-one
Reactant of Route 5
naphtho[2,1-b]furan-1(2H)-one
Reactant of Route 6
naphtho[2,1-b]furan-1(2H)-one
Customer
Q & A

Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?

A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:

  • Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []
  • Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []

Q2: What are the proposed mechanisms for these synthetic approaches?

A2:

  • Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []
  • Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.